3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one
Description
3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a phenyl group at position 1, a methyl group at position 3, and a palmitoyl (C16H31O) substituent at position 2. Pyrazolones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are highly dependent on substituent variations .
Properties
CAS No. |
116655-21-1 |
|---|---|
Molecular Formula |
C26H40N2O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-hexadecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C26H40N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(29)25-22(2)27-28(26(25)30)23-19-16-15-17-20-23/h15-17,19-20,25H,3-14,18,21H2,1-2H3 |
InChI Key |
BPBARANNQPPDJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Synthetic Pathway
This method involves the cyclocondensation of ethyl acetoacetate with palmitoyl hydrazide (derived from palmitic acid and hydrazine hydrate) in ethanol or glacial acetic acid. The reaction proceeds via hydrazone formation, followed by intramolecular cyclization to yield the pyrazolone core with the palmitoyl group pre-installed at the C-4 position (Fig. 1).
Key Steps :
-
Hydrazide Preparation : Palmitic acid reacts with hydrazine hydrate to form palmitoyl hydrazide.
-
Cyclocondensation : Ethyl acetoacetate and palmitoyl hydrazide are refluxed in ethanol/acetic acid, facilitating keto-enol tautomerism and cyclization.
Optimization and Conditions
Advantages :
-
Single-step synthesis avoids intermediate isolation.
-
Inherent regioselectivity for C-4 substitution due to cyclization dynamics.
Challenges :
-
Requires synthesis of palmitoyl hydrazide, which adds preparatory steps.
-
Solubility issues may arise with long-chain reagents.
Regioselective C-4 Acylation of Pre-Formed Pyrazolone
Base-Mediated Acylation Strategy
This approach modifies pre-synthesized 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 89-25-8) using palmitoyl chloride in the presence of calcium hydroxide. The calcium ion coordinates with the pyrazolone enolate, directing acylation to the C-4 position (Fig. 2).
Key Steps :
-
Calcium Complex Formation : Pyrazolone reacts with calcium hydroxide in anhydrous dioxane to form a chelated intermediate.
-
Acylation : Palmitoyl chloride is added dropwise, followed by vigorous stirring at 60–110°C.
-
Work-Up : The mixture is acidified with HCl, and the product is isolated via recrystallization.
Reaction Parameters
-
Yield : Analogous aroyl derivatives achieve 64–87% yields; palmitoyl derivatives may require extended reaction times due to steric hindrance.
Advantages :
Challenges :
-
Moisture-sensitive conditions necessitate inert atmospheres.
-
Palmitoyl chloride’s low reactivity may necessitate catalytic additives (e.g., DMAP).
Alternative Methods and Emerging Strategies
Solvent-Free Acylation with DMSO
A Chinese patent (CN106866534A) describes a metal-free, solvent-free method using dimethyl sulfoxide (DMSO) as an oxidant. While originally designed for thiolation, this protocol could be adapted for palmitoylation by substituting thiols with palmitoyl chloride.
Conditions :
-
Reagents : Pyrazolone, palmitoyl chloride, DMSO.
-
Yield : Unreported for acyl derivatives but achieved 73% for thio analogues.
Limitations :
-
Untested for long-chain acyl groups; scalability concerns.
Comparative Analysis of Methods
| Parameter | One-Pot Cyclization | C-4 Acylation | DMSO Method |
|---|---|---|---|
| Steps | 1 | 2 | 1 |
| Regioselectivity | High | High | Moderate |
| Yield | >70% | 64–87% | ~73% |
| Solubility Issues | Moderate | High | Low |
| Scalability | Excellent | Good | Limited |
Experimental Considerations
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of pyrazolones exhibit significant antibacterial properties. For instance, compounds related to 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one have shown effectiveness against both Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these derivatives range from 4 to 16 mg/mL, demonstrating their potential as antibacterial agents .
Antifungal Activity
In addition to antibacterial effects, certain derivatives have displayed potent antifungal activity against pathogens such as Aspergillus niger. The MIC values for these compounds were reported between 16 and 32 mg/mL, indicating their effectiveness compared to standard antifungal treatments like fluconazole .
Antiviral and Antitumoral Activity
Recent studies have highlighted the antiviral and antitumoral potential of pyrazolone derivatives. For example, modifications in the phenyl moiety of related compounds have been shown to enhance their biological properties. These compounds were tested for their ability to inhibit tubulin polymerization, which is a mechanism associated with antitumoral activity .
Metal Complex Formation
The ability of 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one to form complexes with metals has been explored due to its coordination sites provided by the nitrogen and oxygen atoms in the pyrazolone structure. These metal complexes exhibit enhanced biological activities, including improved antibacterial and analgesic effects compared to their non-complexed forms .
Synthesis and Characterization
The synthesis of 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate hydrazones with ketones or aldehydes under acidic or basic conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties of 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one and analogous compounds:
Key Observations
Lipophilicity: The palmitoyl group in the target compound drastically increases its hydrophobicity compared to derivatives with smaller substituents (e.g., morpholino in or hydroxyphenylhydrazono in ). This property may enhance membrane permeability or compatibility with lipid matrices.
Synthetic Complexity : Introducing the palmitoyl group requires acylation steps, which are more resource-intensive than the hydrazone or Schiff base formations seen in compounds like or .
The target compound’s biological profile remains unexplored in the provided evidence.
Thermal Stability : Derivatives like with aromatic substituents (e.g., diphenyl groups) demonstrate higher thermal and photostability, whereas the palmitoyl chain may reduce melting points due to increased flexibility.
Biological Activity
3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one is a compound belonging to the pyrazolone class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.
Synthesis
The synthesis of 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the acylation of 3-methyl-1-phenylpyrazol-5-one. The reaction conditions can significantly affect the yield and purity of the final product. For example, various acylating agents can be employed, and the choice of solvent and reaction time plays a crucial role in the efficiency of the synthesis process.
Table 1: Synthesis Parameters
| Acylating Agent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Palmitoyl chloride | Ethanol | 2 | 85 |
| Benzoyl chloride | Methanol | 3 | 78 |
| Trifluoromethylbenzoyl | Acetone | 9 | 81 |
Antioxidant Properties
Research indicates that pyrazolone derivatives exhibit significant antioxidant activity. In vitro studies have shown that 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Several studies have reported that compounds in the pyrazolone class possess anti-inflammatory properties. For instance, a study demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be leveraged in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one has also been evaluated. Preliminary findings indicate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Studies
-
Case Study on Antioxidant Activity :
A recent study assessed the antioxidant capacity of several pyrazolone derivatives, including our compound of interest. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. -
Anti-inflammatory Mechanism :
Another investigation focused on the anti-inflammatory effects of pyrazolone derivatives in a murine model of arthritis. The treated group exhibited reduced swelling and joint damage compared to untreated controls, supporting the compound's potential therapeutic application. -
Antimicrobial Evaluation :
In a comparative study, various pyrazolone compounds were tested for their antimicrobial properties. The results indicated that 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one had a notable inhibitory effect on bacterial growth, particularly against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves Vilsmeier–Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one precursors, followed by palmitoylation at the 4-position. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehydes are synthesized via Vilsmeier–Haack reactions, as described in pyrazolone derivatization studies . Ethanol or dichloromethane/ethanol mixtures are common solvents, with glacial acetic acid often used as a catalyst for Schiff base formation . Yield optimization requires temperature control (reflux conditions) and slow crystallization over days to weeks .
Q. How is structural characterization of acylpyrazolone derivatives performed?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal diffraction data (e.g., Mo Kα radiation, θmax > 26°, R factor < 0.05) are collected and refined using programs like SHELXL . Bond lengths (e.g., C=O at ~1.22 Å, N–N at ~1.38 Å) and dihedral angles (e.g., 8–32° between aromatic rings and the pyrazolone core) are validated against literature databases . Complementary techniques like / NMR (for tautomer analysis) and HPLC (purity >95%) are critical for confirming functional groups and regiochemistry .
Advanced Research Questions
Q. What methodologies resolve crystallographic data discrepancies during structure refinement?
- Methodological Answer : Discrepancies in anisotropic displacement parameters or hydrogen bonding networks are addressed using iterative refinement in SHELXL, combined with validation tools like PLATON . For example, weak C–H⋯O/N interactions (2.5–3.0 Å) may require manual adjustment of hydrogen atom positions. Data-to-parameter ratios >15:1 ensure model reliability . Contradictions in twinning or space group assignment are resolved using the CELL_NOW and TWINABS algorithms within the SHELX suite .
Q. How can researchers design experiments to investigate metal-chelating properties of acylpyrazolones?
- Methodological Answer : The keto-enol tautomerism of the pyrazolone ring enables chelation via the O1 oxygen and N3 nitrogen (if protonated). Coordination studies involve reacting the ligand with metal salts (e.g., Cu(II), Ni(II)) in ethanol/water mixtures under argon. Stability constants are determined via spectrophotometric titration (UV-Vis, λ = 400–600 nm), while single-crystal studies of metal complexes reveal coordination geometry (e.g., square planar vs. octahedral) . Competitive extraction experiments (e.g., with rare earth ions) quantify selectivity under varying pH .
Q. How to address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions between NMR and X-ray data (e.g., tautomeric forms) are resolved via variable-temperature NMR to assess dynamic equilibria. For example, enol-keto ratios in DMSO-d6 can shift with temperature (25–80°C). DFT calculations (B3LYP/6-311G**) predict tautomeric stability, which is cross-validated against crystallographic bond lengths (e.g., C=O vs. C–OH) . Discrepancies in mass spectrometry (e.g., unexpected fragmentation) require high-resolution ESI-MS/MS to distinguish isobaric species .
Data Contradiction Analysis
Q. How are conflicting reports on biological activity rationalized for pyrazolone derivatives?
- Methodological Answer : Divergent bioactivity (e.g., antibacterial vs. inactive) may arise from substituent effects on electron delocalization. For example, 4-heterocyclic acylpyrazolones with furyl groups show enhanced antimicrobial activity due to improved membrane permeability, validated via logP calculations and MIC assays . Contradictory in vitro/in vivo results are addressed using pharmacokinetic studies (e.g., plasma protein binding via capillary electrophoresis) to assess bioavailability .
Software and Tools
Q. Which software packages are essential for crystallographic analysis of this compound?
- Methodological Answer :
- Data Collection : CrysAlisPRO for diffraction data integration .
- Structure Solution : SHELXD for direct methods or Patterson interpretation .
- Refinement : SHELXL for least-squares refinement with TWIN/BASF commands for twinned crystals .
- Validation : PLATON for symmetry checks and intermolecular interaction analysis .
- Visualization : WinGX/ORTEP for thermal ellipsoid plots and hydrogen bonding diagrams .
Key Structural Insights from Evidence
- Conformational Flexibility : The pyrazolone core exhibits planarity (mean deviation <0.1 Å), while substituents like phenyl rings show dihedral angles of 8–32°, influencing π-π stacking in crystal packing .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds (1.8–2.1 Å) stabilize the keto form, while intermolecular C–H⋯π interactions (3.0–3.5 Å) dictate supramolecular assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
